molecular formula C16H20O2 B3121954 1-Phenylcyclohexyl methacrylate CAS No. 297731-50-1

1-Phenylcyclohexyl methacrylate

Cat. No.: B3121954
CAS No.: 297731-50-1
M. Wt: 244.33 g/mol
InChI Key: FOEQQJNHGXZVLE-UHFFFAOYSA-N
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Description

1-Phenylcyclohexyl methacrylate is an organic compound with the chemical formula C16H20O2. It is a methacrylate ester derived from methacrylic acid and 1-phenylcyclohexanol.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylcyclohexyl methacrylate can be synthesized through the esterification of methacrylic acid with 1-phenylcyclohexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and using efficient purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylcyclohexyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Polymerization: Polymers with varying molecular weights and properties.

    Hydrolysis: Methacrylic acid and 1-phenylcyclohexanol.

    Substitution Reactions: Substituted methacrylate derivatives.

Scientific Research Applications

1-Phenylcyclohexyl methacrylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Phenylcyclohexyl methacrylate stands out due to its phenylcyclohexyl group, which imparts unique steric and electronic properties to the resulting polymers. This makes it particularly useful in applications requiring specific mechanical and thermal properties .

Properties

IUPAC Name

(1-phenylcyclohexyl) 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O2/c1-13(2)15(17)18-16(11-7-4-8-12-16)14-9-5-3-6-10-14/h3,5-6,9-10H,1,4,7-8,11-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEQQJNHGXZVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1(CCCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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